Regioisomeric Fluorine Position Differentiates Target Compound from the Readily Available 4-Fluorophenyl Analog
The target compound bears an ortho-fluorine on the N1-phenyl ring, whereas the closest commercially listed analog (CAS 311765-51-2) carries a para-fluorine [1]. This positional difference alters the calculated logP (3.34 for the target [2] vs 3.57 for the 4-F analog [1]) and is expected to change the preferred conformation of the N1-aryl group, impacting target binding. In the related CCR5 antagonist series, an ortho vs. para substitution shift on the central phenyl ring changed IC50 by >30-fold (from 1.9 µM to 0.057 µM) [3].
| Evidence Dimension | Calculated logP and fluorine regioisomerism |
|---|---|
| Target Compound Data | logP 3.34 (ZINC-calculated); ortho-fluorine on N1-phenyl |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 311765-51-2); logP 3.57 (Ambinter-calculated); para-fluorine |
| Quantified Difference | Δ logP = 0.23 units; ortho vs. para fluorine substitution |
| Conditions | Calculated logP values from ZINC (target) and Ambinter (comparator); CCR5 cross-study reference from Imamura et al. 2004, CHO cell binding assay |
Why This Matters
For procurement in SAR programs, the regioisomeric identity of the fluorine atom directly determines which chemical space is sampled; ordering the 4-fluoro analog introduces a different molecular vector and invalidates structure-based hypotheses derived for the 2-fluoro compound.
- [1] Ambinter listing AMB6318892: N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 311765-51-2). logP 3.57, PSA 49.41 Ų. View Source
- [2] ZINC database entry ZINC000057011023 for N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. logP 3.34, MW 326.371. View Source
- [3] Imamura S, et al. CCR5 Antagonists as Anti-HIV-1 Agents. 1. Chem Pharm Bull. 2004;52(1):63-73. IC50 of lead compound 1: 1.9 µM; compound 10i (3,4-dichloro): 0.057 µM. View Source
